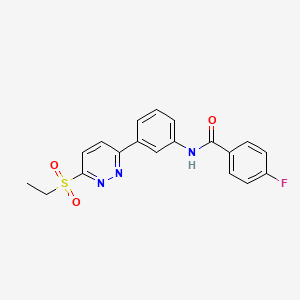
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Insecticide Development
Research on compounds with similar structures, such as flubendiamide, indicates potential applications in developing novel insecticides. Flubendiamide, for example, has shown high activity against lepidopterous insect pests, suggesting that related compounds might also possess insecticidal properties. This direction of research focuses on understanding the unique chemical structures and modes of action that contribute to their efficacy, safety for non-target organisms, and potential resistance management benefits (Masanori Tohnishi et al., 2005).
Anticancer Activity
Compounds with fluoro and benzamide groups have been explored for their anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran compounds have demonstrated significant anti-lung cancer activity. This suggests that research into related compounds could uncover new therapeutic agents for treating various cancers by examining their cytotoxic effects against cancer cell lines (A. G. Hammam et al., 2005).
Antimicrobial Applications
The synthesis and evaluation of fluorobenzamides incorporating heterocyclic structures like thiazole have indicated promising antimicrobial activities. Such studies involve the design, synthesis, and biological testing of new molecules to identify potent antibacterial and antifungal agents, highlighting the potential of related compounds in addressing microbial resistance issues (N. Desai et al., 2013).
Molecular Docking and Drug Design
Investigations into the structure-activity relationships of sulfonamide derivatives, including their docking studies against biological targets, provide insights into their potential as drugs. This research area focuses on computational methods to predict the binding affinity and mode of action of compounds, guiding the development of new therapeutic agents with applications in treating diseases like malaria and potentially COVID-19 (Asmaa M. Fahim et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
The specific interaction of This compound It’s known that pyridazinone derivatives can have various physiological effects depending on their structure .
Biochemical Pathways
The specific biochemical pathways affected by This compound Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities .
Result of Action
The molecular and cellular effects of This compound Pyridazinone derivatives have been shown to possess a wide range of pharmacological properties .
Propiedades
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZFEOJARBXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
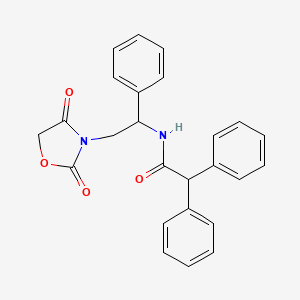

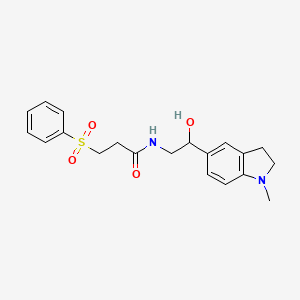
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)

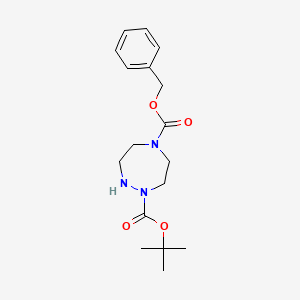
![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)
![3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2721314.png)
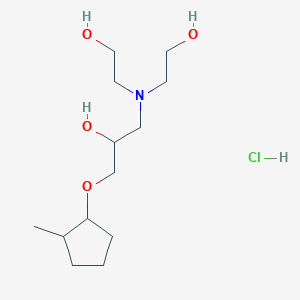
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)